molecular formula C28H48N2O3 B11542099 N-(3-nitrophenyl)docosanamide

N-(3-nitrophenyl)docosanamide

Cat. No.: B11542099
M. Wt: 460.7 g/mol
InChI Key: RECCQFUJYOMWDH-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)docosanamide is a synthetic amide derivative comprising a docosanamide (C22) backbone linked to a 3-nitrophenyl group. The nitro group at the meta position on the phenyl ring likely influences electronic characteristics, solubility, and reactivity, distinguishing it from other aromatic amides.

Properties

Molecular Formula

C28H48N2O3

Molecular Weight

460.7 g/mol

IUPAC Name

N-(3-nitrophenyl)docosanamide

InChI

InChI=1S/C28H48N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-28(31)29-26-22-21-23-27(25-26)30(32)33/h21-23,25H,2-20,24H2,1H3,(H,29,31)

InChI Key

RECCQFUJYOMWDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)docosanamide typically involves the reaction of docosanoic acid with 3-nitroaniline. The process can be summarized as follows:

    Activation of Docosanoic Acid: Docosanoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation Reaction: The activated docosanoic acid is then reacted with 3-nitroaniline under controlled conditions to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(3-nitrophenyl)docosanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield docosanoic acid and 3-nitroaniline.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions, elevated temperatures.

    Hydrolysis: Strong acids or bases, elevated temperatures.

Major Products Formed:

    Reduction: N-(3-aminophenyl)docosanamide.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: Docosanoic acid and 3-nitroaniline.

Scientific Research Applications

N-(3-nitrophenyl)docosanamide has several scientific research applications:

    Chemistry: It is used as a model compound in studies of amide bond formation and cleavage, as well as in the development of new synthetic methodologies.

    Biology: The compound’s long-chain fatty acid moiety makes it a candidate for studies on lipid metabolism and interactions with biological membranes.

    Industry: Used in the formulation of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)docosanamide involves its interaction with biological membranes and enzymes. The long-chain fatty acid moiety allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The nitrophenyl group can participate in various biochemical reactions, including redox processes and interactions with proteins.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with N-(3-nitrophenyl)docosanamide, differing in substituents, chain length, or applications:

Table 1: Comparative Analysis of Docosanamide Derivatives and Related Amides
Compound Name Substituent/Modification Carbon Chain Key Applications/Sources References
This compound 3-Nitrophenyl C22 Hypothetical (synthetic candidate) -
N-(2-Phenylethyl)docosanamide 2-Phenylethyl C22 Natural product (Dianthus giganteus, Xenorhabdus bacteria)
N-[3-(Dimethylamino)propyl]docosanamide 3-(Dimethylamino)propyl C22 Surfactant, antistatic agent (cosmetics)
N-(2-Phenylethyl)tetracosanamide 2-Phenylethyl C24 Biological activity (plant metabolites)
Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) 3-Isopropoxyphenyl, trifluoromethyl Benzamide Agricultural fungicide

Key Research Findings

Natural Occurrence and Ecological Roles
  • N-(2-Phenylethyl)docosanamide: Identified in Dianthus giganteus subsp. banaticus and bacterial strains (Xenorhabdus spp.).
  • N-(2-Phenylethyl)tetracosanamide : Found in plant metabolites, indicating possible roles in defense mechanisms or signaling .
Agrochemical Relevance
  • Flutolanil: A benzamide fungicide with a trifluoromethyl group, highlighting how electron-withdrawing substituents enhance pesticidal activity.

Structure-Activity Relationships

  • Nitro Group vs. In contrast, the 2-phenylethyl group in natural amides may favor hydrophobic interactions, aiding membrane permeability .
  • Chain Length Effects :
    • C22 (docosanamide) vs. C24 (tetracosanamide): Longer chains may improve lipid solubility and bioavailability, as seen in tetracosanamide’s biological activity .

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